molecular formula C13H7BrClF4NO2S B3004039 N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide CAS No. 670271-87-1

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3004039
CAS No.: 670271-87-1
M. Wt: 432.61
InChI Key: NMNXCTRQWSKPRP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-chloro-3-(trifluoromethyl) group and an N-linked 4-bromo-2-fluorophenyl moiety. Its structural complexity, featuring halogen (Br, Cl, F) and trifluoromethyl groups, confers high lipophilicity and metabolic stability, making it a candidate for drug development intermediates .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF4NO2S/c14-7-1-4-12(11(16)5-7)20-23(21,22)8-2-3-10(15)9(6-8)13(17,18)19/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNXCTRQWSKPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

The compound's molecular formula is C14H9BrClF3N2O2SC_{14}H_{9}BrClF_3N_2O_2S, with a molecular weight of approximately 421.26 g/mol. Its structure includes multiple halogen substituents, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC14H9BrClF3N2O2S
Molecular Weight421.26 g/mol
LogP6.4397
PSA (Polar Surface Area)45.48 Ų

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective dose-dependent activity.

  • Case Study : A comparative analysis with known chemotherapeutics revealed that this compound exhibited greater cytotoxicity than doxorubicin in specific assays, suggesting its potential as a lead compound for further development in cancer therapeutics .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treated cells showed significant increases in apoptotic markers, such as caspase-3 activation and p53 expression levels, which are critical mediators of programmed cell death .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Comparative Biological Activity

To contextualize the efficacy of this compound, a comparison with other sulfonamide derivatives is essential:

Compound NameIC50 (µM) against MCF-7Mechanism of Action
This compound0.65Apoptosis induction
Doxorubicin1.5DNA intercalation
Sulfanilamide20Folate synthesis inhibition

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that certain sulfonamides could induce apoptosis in cancer cells through the modulation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties
The compound's structural features contribute to its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

Polymer Chemistry
this compound can serve as a functional additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials. Research has focused on the synthesis of polymer blends that exhibit improved resistance to thermal degradation when functionalized with this sulfonamide .

Case Studies

Study Objective Findings
Anticancer Activity Study Evaluate the effect of sulfonamide derivatives on cancer cell linesInduced apoptosis in breast cancer cells via PI3K pathway modulation
Antimicrobial Efficacy Study Test antibacterial activity against common pathogensSignificant inhibition of bacterial growth observed in E. coli and S. aureus
Polymer Blends Research Assess the impact of sulfonamide on polymer propertiesEnhanced thermal stability and mechanical strength noted in modified polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several sulfonamide and urea derivatives, as evidenced by synthetic pathways and pharmacological studies:

Compound Name Key Substituents Biological Relevance/Application Reference
N-(4-bromo-2-fluorophenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide (Target Compound) 4-Bromo-2-fluorophenyl; 4-Cl, 3-CF₃ on benzene ring Pharmaceutical intermediate
N-(4-chloro-3-(trifluoromethyl)phenyl)benzenesulfonamide 4-Cl, 3-CF₃ on benzene ring; unsubstituted N-phenyl Kinase inhibition; intermediate
N-(4-chloro-3-(trifluoromethyl)phenyl)-N′-phenylurea (CTPPU) Urea linker; 4-Cl, 3-CF₃ on phenyl; unsubstituted N′-phenyl Anticancer activity (NSCLC cells)
N-(4-(4-chloro-2-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)phenoxy)-3-(prop-2-yn-1-yloxy)phenyl)acrylamide (6a) Acrylamide; propargyloxy chain; dual sulfonamide groups Chemokine receptor labeling

Key Observations :

  • Trifluoromethyl Impact : The 3-CF₃ group, common across analogues, contributes to electron-withdrawing effects, stabilizing the sulfonamide moiety and enhancing binding affinity in receptor interactions .
  • Functional Group Diversity : Compounds like 6a incorporate acrylamide or propargyloxy chains, enabling covalent binding or click chemistry applications, unlike the target compound’s simpler aryl-sulfonamide structure .
Pharmacological and Physicochemical Properties
  • Solubility: The trifluoromethyl and halogen substituents reduce aqueous solubility compared to non-halogenated analogues, necessitating formulation optimization .
  • Stability : The sulfonamide linkage and aromatic bromine confer thermal and oxidative stability, as evidenced by room-temperature storage recommendations for related compounds .

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